(R)-1-Phenyl-2-propanol

Beschreibung

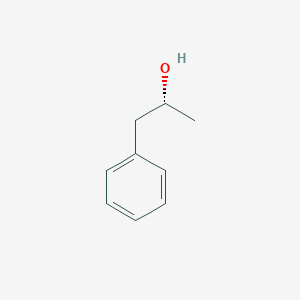

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-1-phenylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTRYIUQUDTGSX-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90166225 | |

| Record name | 1-Phenyl-2-propanol, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1572-95-8 | |

| Record name | 1-Phenyl-2-propanol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001572958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-2-propanol, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-1-Phenylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYL-2-PROPANOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLW3H4E008 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for R 1 Phenyl 2 Propanol

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to enantiomerically enriched compounds, bypassing the need for chiral resolution of racemic mixtures. For (R)-1-Phenyl-2-propanol, biocatalytic reduction of the prochiral ketone, 1-phenyl-2-propanone, has emerged as a highly effective strategy.

Biocatalytic Reduction of Prochiral Ketone Precursors

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high stereo-, regio-, and chemoselectivity under mild reaction conditions. The reduction of 1-phenyl-2-propanone to this compound is a prime example of the successful application of this green chemistry approach.

Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. These enzymes, particularly those with a preference for producing the (R)-enantiomer, are instrumental in the synthesis of this compound.

One notable source of such enzymes is the bacterial genus Rhodococcus. For instance, ADHs from Rhodococcus erythropolis have been successfully employed for the asymmetric reduction of prochiral ketones. nih.gov Specifically, the NADP(+)-dependent aminoalcohol dehydrogenase from Rhodococcus erythropolis MAK154 has been studied for its catalytic activity. nih.gov While this particular enzyme was investigated for the reduction of an aminoketone, the broader enzymatic machinery of Rhodococcus species is well-suited for ketone reductions.

Engineered enzymes have also shown great promise. The W110A mutant of the thermoanaerobacter ethanolicus secondary alcohol dehydrogenase (W110A TESADH) has been utilized in the asymmetric reduction of various phenyl ring-containing ketones. nih.gov While this enzyme typically produces (S)-alcohols following Prelog's rule, it can be used to obtain (R)-alcohols through the kinetic resolution of racemic alcohols via enantiospecific oxidation of the (S)-enantiomer. nih.gov Further site-saturation mutagenesis of TeSADH at residue W110 has yielded mutants with remarkably improved enantioselectivity for the reduction of phenylacetone (B166967), producing the (S)-alcohol with >99.9% enantiomeric excess (ee). rsc.org This highlights the potential for protein engineering to tailor enzyme selectivity for specific applications.

The following table summarizes the kinetic properties of mutant TeSADH enzymes in the enantiospecific oxidation of (S)- and this compound.

| Enzyme Mutant | kcat/Km for (S)-1-phenyl-2-propanol (M⁻¹s⁻¹) | kcat/Km for this compound (M⁻¹s⁻¹) | Enantiomeric Ratio (E) |

| W110V TeSADH | 45300 | 337 | 134.5 |

Data sourced from a study on site-saturation mutagenesis of TeSADH at residue W110. rsc.org

Employing whole microbial cells as biocatalysts offers several advantages, including the presence of a natural cellular environment for the enzyme and inherent cofactor regeneration systems. Various microorganisms have been screened and utilized for the stereoselective reduction of 1-phenyl-2-propanone.

Rhodococcus erythropolis JX-021, for example, has been used to produce (S)-1-phenyl-2-propanol from 1-phenyl-2-propanone with a 99% enantiomeric excess. researchgate.net While this produces the opposite enantiomer, it demonstrates the capability of this microbial system. To overcome product inhibition, which is a common challenge in biotransformations, strategies such as stepwise substrate feeding and in situ product removal have been developed. researchgate.net

Baker's yeast (Saccharomyces cerevisiae) is another widely used microbial system for asymmetric reductions. It has been employed in the reduction of phenylacetone to produce both enantiomers of 1-phenyl-2-propanol (B48451). medchemexpress.com The stereochemical outcome of the reduction can often be influenced by modifying the yeast or the reaction conditions.

The table below presents results from the bioreduction of 1-phenyl-2-propanone using a whole-cell biocatalyst.

| Microbial System | Substrate Concentration | Product | Enantiomeric Excess (ee) |

| Rhodococcus erythropolis JX-021 | 15 mM | (S)-1-phenyl-2-propanol | 99% |

Data from a study on the bioreduction of 1-phenyl-2-propanone. researchgate.net

The substrate scope of biocatalytic reductions is a critical factor for their broader applicability. Many alcohol dehydrogenases exhibit activity towards a range of aromatic ketones, allowing for the synthesis of various chiral secondary alcohols.

Studies have shown that ADHs can reduce a variety of acetophenone (B1666503) derivatives and other aromatic ketones with high enantioselectivity. nih.govnih.gov The enantiomeric excess of the resulting alcohol is a key measure of the enzyme's selectivity. For the production of this compound, enzymes that exhibit anti-Prelog selectivity are highly sought after.

For instance, the W110A TESADH has been used for the asymmetric reduction of a series of phenyl ring-containing ketones, such as 4-phenyl-2-butanone and 1-phenyl-1,3-butadione, yielding the corresponding (S)-alcohols with good to excellent yields and high enantioselectivities. nih.gov While the reduction of 1-phenyl-2-propanone with this specific mutant resulted in a lower ee, it underscores the principle that enzyme selectivity is substrate-dependent. nih.gov

The following table illustrates the enantioselective reduction of different ketones by W110A TESADH.

| Substrate | Product Configuration | Enantiomeric Excess (ee) |

| 4-phenyl-2-butanone | S | High |

| 1-phenyl-1,3-butadione | S | High |

| 1-phenyl-2-propanone | S | Lower |

Data based on the asymmetric reduction of phenyl ring-containing ketones using W110A TESADH. nih.gov

Most alcohol dehydrogenases rely on nicotinamide (B372718) cofactors, such as NADH or NADPH, as a source of hydrides for the reduction reaction. frontiersin.org These cofactors are expensive, making their stoichiometric use economically unfeasible for large-scale synthesis. Therefore, efficient in situ cofactor regeneration is crucial for the practical application of these enzymes. frontiersin.org

Whole-cell systems inherently possess metabolic pathways for cofactor regeneration. researchgate.net For isolated enzyme systems, a secondary enzyme and a sacrificial substrate are often employed. A common approach is the substrate-coupled system, where a cheap, readily available alcohol like isopropanol (B130326) is used in large excess. asm.org The same ADH that reduces the primary ketone also oxidizes the isopropanol to acetone, regenerating the NADH or NADPH.

Another strategy is the enzyme-coupled system, where a second dehydrogenase, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH), is used to regenerate the cofactor. nih.gov For instance, GDH oxidizes glucose to gluconolactone (B72293) while reducing NAD(P)+ to NAD(P)H. A study demonstrated a coupled system where resting cells of Rhodococcus erythropolis JX-021 were used for the reduction of 1-phenyl-2-propanone, and permeabilized cells of Bacillus subtilis containing a glucose dehydrogenase were added for cofactor regeneration, leading to a significant increase in product concentration. researchgate.net

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic catalysis to create efficient and selective synthetic routes. In the context of this compound, this can involve a chemical step to produce a precursor that is then subjected to an enzymatic transformation, or vice versa.

One example of a chemoenzymatic approach is the kinetic resolution of racemic 1-phenyl-2-propanol. This process starts with a non-selective chemical reduction of 1-phenyl-2-propanone to produce a racemic mixture of (R)- and (S)-1-phenyl-2-propanol. Subsequently, an enzyme, often a lipase (B570770), is used to selectively acylate one of the enantiomers, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. For instance, Candida antarctica lipase B (CALB) can be used for the kinetic resolution of racemic 1-phenyl-2-propanol with isopropenyl acetate (B1210297) as the acyl donor, allowing for the isolation of enantiomerically pure (R)- and (S)-1-phenyl-2-propanol. rsc.org

Another chemoenzymatic strategy could involve the enzymatic reduction of a chemically synthesized precursor. For example, a complex α-hydroxy ketone could be synthesized chemically and then stereoselectively reduced using an alcohol dehydrogenase to introduce the desired chirality at the alcohol center. The synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−)-1-hydroxy-1-phenyl-2-propanone, which is produced via fermentation, showcases a related multistep chemoenzymatic pathway. researchgate.net

Asymmetric Catalysis for Stereoselective Formation

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of chiral molecules with high enantioselectivity. chiralpedia.com This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of this compound, catalytic reductions of the prochiral ketone, phenylacetone, are the most prominent strategies.

The efficacy of metal-based catalysts in stereoselective reductions is critically dependent on the structure of the chiral ligand coordinated to the metal center. These ligands create a chiral environment around the catalytic site, forcing the substrate to bind in a specific orientation that leads to the preferential formation of one enantiomer.

Complexes of iridium with chiral diaminodiphosphine ligands have been successfully applied in the asymmetric transfer hydrogenation of ketones. For instance, an iridium catalytic system was used to reduce 1,1-diphenylacetone, a structural analog of phenylacetone, achieving a 97.85% yield and an impressive 99.35% enantiomeric excess (ee) of the corresponding (S)-alcohol. finechemicals.com.cn Similar principles are applied to the reduction of phenylacetone, where the choice of ligand dictates the stereochemical outcome. Chiral P-ligands are also employed to stabilize rhodium nanoparticles, creating efficient catalysts for the enantioselective hydrogenation of related diones. researchgate.net

Asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) are powerful and widely used methods for the enantioselective reduction of ketones to chiral alcohols. nih.govnih.gov

Asymmetric Hydrogenation (AH) typically involves the use of molecular hydrogen (H₂) as the reductant in the presence of a chiral catalyst, often based on ruthenium, rhodium, or iridium. The development of ligands such as 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) was a significant breakthrough in this field. nih.gov

Asymmetric Transfer Hydrogenation (ATH) utilizes a hydrogen donor molecule, such as 2-propanol or formic acid, to transfer hydrogen to the substrate. researchgate.net This method often operates under milder conditions and avoids the need for high-pressure hydrogenation equipment. Ruthenium complexes with chiral diphosphine and diamine-based ligands are highly effective for ATH of ketones. nih.gov For example, a manganese(I) complex featuring a chiral (NH)₂P₂ macrocyclic ligand has been shown to catalyze the ATH of various ketones using 2-propanol as the hydrogen source, yielding alcohols with high yields (up to >99%) and excellent enantioselectivities (90–99% ee). researchgate.net

| Catalyst System | Ligand Type | Reductant | Substrate | Yield (%) | ee (%) |

| [IrHCl₂(COD)]₂ | Chiral Diaminodiphosphine | 2-Propanol | 1,1-Diphenylacetone | 97.85 | 99.35 |

| [Mn(CO)₂(1)]Br | Chiral (NH)₂P₂ Macrocycle | 2-Propanol | Aromatic Ketones | >99 | 90-99 |

Table 1: Examples of Catalytic Systems for Asymmetric Transfer Hydrogenation of Ketones.

The Guerbet reaction traditionally involves the coupling of two primary alcohols to form a new, larger chiral alcohol, albeit in racemic form. A significant advancement has been the development of an asymmetric version of this reaction. liverpool.ac.uk This process operates via a "borrowing hydrogen" or hydrogen autotransfer mechanism, where a catalyst temporarily removes hydrogen from an alcohol to form a ketone intermediate, which then participates in a coupling reaction before being re-hydrogenated asymmetrically. liverpool.ac.uk

Classic Noyori-type Ru(II)-diamine-diphosphine catalysts, well-known in asymmetric hydrogenation, have been successfully applied to couple racemic secondary alcohols with primary alcohols, affording new chiral alcohols with enantiomeric ratios up to 99:1. This methodology presents a novel, reducing-agent-free route to chiral alcohols, with water as the only byproduct. While direct synthesis of this compound via this method from simpler alcohols is still an emerging area, the principle demonstrates a powerful alternative to direct ketone reduction. liverpool.ac.uk

Multi-Step Asymmetric Synthesis from Precursors (e.g., Phenylacetone)

While direct asymmetric reduction is often preferred, multi-step sequences starting from phenylacetone can also provide access to enantiopure this compound. A common and effective multi-step strategy involves a non-stereoselective synthesis followed by a resolution step.

One prominent method is enzymatic kinetic resolution. This process begins with the standard chemical reduction of phenylacetone to produce racemic (RS)-1-phenyl-2-propanol. The racemic alcohol mixture is then subjected to a reaction with an enzyme that selectively acts on one of the enantiomers. For example, the lipase B from Candida antarctica (CALB) can be used to selectively acylate the (R)-enantiomer in the presence of an acyl donor like isopropenyl acetate. rsc.org This results in a mixture of the acylated (R)-ester and the unreacted (S)-1-phenyl-2-propanol, which can be separated by chromatography. The desired this compound is then obtained by hydrolyzing the separated ester. rsc.org

Reaction Scheme:

Reduction: Phenylacetone → (RS)-1-Phenyl-2-propanol

Enzymatic Resolution: (RS)-1-Phenyl-2-propanol + Isopropenyl Acetate --(CALB)→ (R)-1-Phenyl-2-propyl acetate + (S)-1-Phenyl-2-propanol

Separation: Chromatographic separation of the ester and alcohol.

Hydrolysis: (R)-1-Phenyl-2-propyl acetate --(KOH/H₂O)→ this compound

Enantioselective Chemical Synthesis Routes

These routes are designed to directly generate the desired enantiomer from a prochiral starting material, maximizing efficiency and minimizing waste by avoiding the formation of the unwanted enantiomer.

Reduction of Phenylacetone

The most direct and atom-economical route to this compound is the enantioselective reduction of phenylacetone. wikipedia.org This transformation is a focal point of research in asymmetric catalysis, with various catalytic systems developed to achieve high conversion and enantioselectivity. The methods of asymmetric hydrogenation and asymmetric transfer hydrogenation, discussed in section 2.1.3.2, are the primary strategies employed for this purpose.

The success of the reduction hinges on the catalyst's ability to differentiate between the two prochiral faces of the ketone's carbonyl group. Catalysts based on ruthenium, iridium, and manganese, when combined with specifically designed chiral ligands, have demonstrated high efficacy in this reaction. nih.govresearchgate.net The choice of metal, ligand, solvent, and reaction conditions can be fine-tuned to optimize the yield and enantiomeric excess of the desired this compound product.

| Precursor | Method | Catalyst | Result |

| Phenylacetone | Asymmetric Transfer Hydrogenation | Chiral Ruthenium or Iridium Complexes | (R)- or (S)-1-Phenyl-2-propanol |

| Phenylacetone | Enzymatic Reduction | Alcohol Dehydrogenases (ADHs) | (R)- or (S)-1-Phenyl-2-propanol |

| (RS)-1-Phenyl-2-propanol | Enzymatic Kinetic Resolution | Lipases (e.g., CALB) | Separation of (R)- and (S)-enantiomers |

Table 2: Overview of Enantioselective Routes to 1-Phenyl-2-propanol.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. This method is a powerful tool in asymmetric synthesis.

One notable class of chiral auxiliaries applicable for the synthesis of chiral alcohols are ephedrine (B3423809) derivatives, such as pseudoephedrine. sigmaaldrich.com The general approach involves reacting pseudoephedrine with a carboxylic acid or its derivative to form a pseudoephedrine amide. chemeurope.com The alpha-proton of the carbonyl group in this amide can be deprotonated to form a chiral enolate. The subsequent alkylation of this enolate proceeds with high diastereoselectivity due to the steric influence of the chiral auxiliary. The methyl group on the pseudoephedrine directs the incoming electrophile to the opposite face of the enolate. chemeurope.comwikipedia.org After the alkylation step, the auxiliary can be cleaved to yield the desired enantiomerically enriched product. wikipedia.org

Pseudoephenamine, a derivative of pseudoephedrine, has also been demonstrated as a highly effective and practical chiral auxiliary. nih.govharvard.edu It offers remarkable stereocontrol in alkylation reactions, often with equal or greater diastereoselectivities compared to pseudoephedrine. nih.govharvard.edu Amides derived from pseudoephenamine also have a high tendency to be crystalline, which can facilitate purification. nih.govharvard.edu

General Scheme for Chiral Auxiliary-Mediated Synthesis:

Attachment of Chiral Auxiliary: A prochiral substrate is covalently bonded to a chiral auxiliary.

Diastereoselective Reaction: The chiral auxiliary directs a subsequent reaction (e.g., alkylation) to create a new stereocenter with a specific configuration.

Removal of Chiral Auxiliary: The auxiliary is cleaved from the product, yielding the desired enantiomerically enriched compound.

Hydrogenation of Methyl Benzyl (B1604629) Ketone

The asymmetric hydrogenation of prochiral ketones is a widely used and atom-economical method for producing chiral secondary alcohols. In the case of this compound, the substrate is methyl benzyl ketone, also known as phenylacetone or 1-phenyl-2-propanone. wikipedia.orgnih.gov This process can be achieved through both biocatalysis and chemocatalysis.

Biocatalytic Hydrogenation: Enzymes, particularly alcohol dehydrogenases (ADHs), are highly effective catalysts for the enantioselective reduction of ketones. Various microorganisms and isolated enzymes have been employed for the synthesis of chiral alcohols. For instance, mutants of Thermoanaerobacter pseudoethanolicus secondary alcohol dehydrogenase (TeSADH) have shown the ability to reduce phenylacetone to (S)-1-phenyl-2-propanol with high enantiomeric excess. While this produces the (S)-enantiomer, it demonstrates the potential of enzyme engineering to tailor selectivity. rsc.org The use of whole-cell biocatalysts, such as Saccharomyces cerevisiae, has also been investigated for the production of (S)-2-phenyl-1-propanol. mtak.hu Cofactor regeneration is a crucial aspect of these biocatalytic reductions. mtak.hunactem.ac.uk

Chemocatalytic Hydrogenation: Transition metal catalysts, particularly those based on ruthenium and platinum, are effective for the asymmetric hydrogenation of ketones. The enantioselectivity of these reactions is typically induced by chiral ligands or modifiers. For the hydrogenation of 1-phenyl-1,2-propanedione (B147261), a related compound, platinum catalysts modified with cinchonidine (B190817) have been shown to produce the (R)-hydroxy ketone with significant enantiomeric excess. researchgate.netresearchgate.net The choice of solvent can have a substantial impact on the enantioselectivity of these hydrogenations. researchgate.net The high enantioselectivity in some ruthenium-catalyzed hydrogenations of acetophenone is attributed to the formation of a stable intermediate where the reactant's orientation is fixed within the catalyst's chiral pocket. rsc.org

Grignard Reaction

The Grignard reaction, which involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound, is a fundamental carbon-carbon bond-forming reaction for the synthesis of alcohols. To achieve an enantioselective Grignard reaction for the synthesis of this compound, a chiral influence is necessary. This can be accomplished by using a chiral solvent, a chiral ligand, or a chiral Grignard reagent.

Recent advancements have focused on the use of chiral ligands to mediate the asymmetric addition of Grignard reagents to ketones, allowing for the synthesis of highly enantioenriched tertiary alcohols. nih.govrsc.org While the direct application to secondary alcohols like 1-phenyl-2-propanol is less commonly detailed in these specific studies, the underlying principle is applicable. A new class of biaryl chiral ligands derived from 1,2-diaminocyclohexane has proven effective in promoting the asymmetric addition of both aliphatic and aromatic Grignard reagents to ketones. rsc.org The synthesis of a chiral Grignard reagent with the metal-bearing carbon as the stereogenic center has also been reported, which can then react with electrophiles to produce chiral products. researchgate.net

The extreme reactivity of Grignard reagents can make it challenging for a chiral catalyst to compete with the uncatalyzed racemic reaction. mmu.ac.uk Therefore, careful selection of the chiral ligand and reaction conditions is crucial to achieve high enantioselectivity.

Optimization of Reaction Conditions for Enantiomeric Purity and Yield

Achieving high enantiomeric purity and yield in the synthesis of this compound requires careful optimization of various reaction parameters. These include temperature, pH, solvent, and the activity of catalysts or enzymes.

Temperature, pH, and Solvent Effects on Stereoselectivity

The stereochemical outcome of a reaction can be highly sensitive to the reaction conditions.

Temperature: Lowering the reaction temperature generally leads to higher enantioselectivity, as the difference in activation energies between the pathways leading to the two enantiomers becomes more significant. icjs.us However, there are instances where an increase in temperature can enhance enantioselectivity or even invert the preferred enantiomer. icjs.us In the enantioselective hydrogenation of 1-phenyl-1,2-propanedione, temperatures below 0°C were found to favor higher enantiomeric excess. researchgate.net

pH: In biocatalytic reactions, pH is a critical parameter as it affects the ionization state of the enzyme and substrates, and thus the enzyme's activity and stability. The optimal pH must be determined for each specific enzyme system to maximize both yield and enantioselectivity.

Solvent: The choice of solvent can have a profound impact on the stereoselectivity of a reaction. rsc.org In the hydrogenation of 1-phenyl-1,2-propanedione over a cinchonidine-modified platinum catalyst, non-polar solvents like toluene (B28343) yielded the highest enantiomeric excess of the (R)-product, while polar solvents like methanol (B129727) resulted in near-zero enantiomeric excess. researchgate.net This effect can be attributed to the influence of the solvent on the conformation of the catalyst-substrate complex. researchgate.netresearchgate.net The dielectric constant of the solvent has been identified as a key factor influencing enantioselectivity in some cases. researchgate.net

Catalyst and Enzyme Activity Modulation

The activity and selectivity of both chemical catalysts and enzymes can be modulated to improve the synthesis of this compound.

Catalyst Modulation: In chemocatalysis, the structure of the chiral ligand or modifier is paramount. For platinum-catalyzed hydrogenations, the concentration of the chiral modifier, such as cinchonidine, can significantly affect the enantiomeric excess, often exhibiting a non-linear relationship. researchgate.net The development of new ligands, such as the biaryl ligands for Grignard reactions, has been crucial in expanding the scope and efficiency of asymmetric synthesis. nih.govrsc.org

Strategies for Enhancing Enantiomeric Excess in Synthetic Pathways

Several strategies can be employed to maximize the enantiomeric excess (ee) of this compound.

Rational Catalyst and Auxiliary Design: The development of highly selective chiral catalysts and auxiliaries is a primary strategy. For example, pseudoephenamine was developed as a practical alternative to pseudoephedrine with improved properties for asymmetric alkylation. nih.govharvard.edu

Optimization of Reaction Conditions: As detailed in section 2.3.1, systematically optimizing temperature, solvent, and other parameters is crucial for maximizing enantioselectivity. icjs.us

Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted and thus enriched. For instance, lipase-catalyzed acylation of a racemic alcohol can selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer with high ee. Candida antarctica lipase B (CALB) has been used for the kinetic resolution of racemic 1-phenyl-2-propanol. rsc.org

Dynamic Kinetic Resolution (DKR): This is a more advanced strategy that combines kinetic resolution with in situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, thereby increasing the yield.

Amplification of Enantiomeric Excess: In some systems, it is possible to amplify a small initial enantiomeric excess. This can occur through processes like diastereospecific ligand exchange coupled with racemization of the starting material. nih.gov

By employing these advanced synthetic methodologies and carefully optimizing reaction conditions, it is possible to produce this compound with high yield and enantiomeric purity, which is essential for its applications in various fields.

Enantioseparation and Chiral Resolution of 1 Phenyl 2 Propanol Enantiomers

Classical Resolution Techniques

Classical resolution methods rely on the conversion of a pair of enantiomers into diastereomers, which have different physical properties and can therefore be separated.

One of the most established methods for resolving racemic mixtures of alcohols, after conversion to a derivative, is through the formation of diastereomeric salts. libretexts.org This involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These salts, having different solubilities, can then be separated by fractional crystallization. libretexts.orglibretexts.org

The choice of a suitable chiral resolving agent is crucial for the successful separation of enantiomers. Commonly used agents for the resolution of acidic or basic compounds include naturally occurring alkaloids and other chiral acids and bases.

Cinchonidine (B190817): This alkaloid is frequently employed as a chiral resolving agent. For instance, in the resolution of certain carboxylic acids, cinchonidine can selectively form a less soluble salt with one of the enantiomers, facilitating its separation. nih.govnih.gov The effectiveness of cinchonidine is evident in its application for resolving various racemic acids through the formation of diastereomeric salts that can be separated by crystallization. nih.gov

(+)-Dehydroabietylamine: This chiral amine, derived from a naturally occurring resin acid, is another effective resolving agent for acidic compounds. Its rigid structure and chirality allow for effective discrimination between enantiomers, leading to the formation of diastereomeric salts with significantly different solubilities.

Tartaric Acid: As a readily available and inexpensive chiral dicarboxylic acid, tartaric acid is widely used for the resolution of racemic bases. libretexts.orglumenlearning.com For example, racemic 1-phenyl-2-propanamine can be resolved by reacting it with (+)-tartaric acid to form diastereomeric salts, which are then separated by crystallization. libretexts.orglibretexts.orglumenlearning.com

| Resolving Agent | Type of Compound Resolved | Principle of Separation |

| Cinchonidine | Racemic Acids | Forms diastereomeric salts with differing solubilities. |

| (+)-Dehydroabietylamine | Racemic Acids | Forms diastereomeric salts with differing solubilities. |

| Tartaric Acid | Racemic Bases | Forms diastereomeric salts with differing solubilities. libretexts.orglumenlearning.com |

The fundamental principle behind this method is the conversion of a pair of enantiomers into a pair of diastereomers. libretexts.org Enantiomers possess identical physical properties, making their direct separation challenging. However, diastereomers have distinct physical properties, such as melting points and solubilities. libretexts.org

The process begins with the reaction of the racemic mixture (e.g., a racemic carboxylic acid) with a single enantiomer of a chiral base (the resolving agent). This acid-base reaction results in the formation of two diastereomeric salts. Due to their different physical properties, one diastereomeric salt will typically be less soluble in a given solvent and will crystallize out of the solution first. nih.gov

This less-soluble salt can be isolated by filtration. The more-soluble diastereomeric salt remains in the mother liquor. After separation, the individual diastereomeric salts are treated with an acid or base to break the ionic bond and regenerate the chiral resolving agent and the now-separated enantiomers of the original compound. libretexts.orglibretexts.org The resolving agent can often be recovered and reused, making the process more economical.

Kinetic resolution is a process that relies on the difference in the rate of reaction of two enantiomers with a chiral catalyst or reagent. wikipedia.org This difference in reaction rates leads to the enrichment of one enantiomer in the unreacted starting material, while the other enantiomer is converted into a product.

Enzymatic kinetic resolution is a widely used and highly efficient method for the separation of enantiomers. Lipases are a common class of enzymes used for this purpose due to their stereoselectivity and ability to function in organic solvents. nih.gov

In a typical lipase-catalyzed kinetic resolution of racemic 1-phenyl-2-propanol (B48451), an acylation reaction is performed. The lipase (B570770) selectively catalyzes the acylation of one of the enantiomers at a much faster rate than the other. For example, Novozym 435, an immobilized form of Candida antarctica lipase B, has shown high enantioselectivity in the resolution of (R,S)-1-phenyl-1-propanol. nih.govtandfonline.com In such a reaction, an acyl donor like vinyl acetate (B1210297) or a fatty acid is used. tandfonline.comnih.gov

The result is a mixture of the acylated enantiomer (ester) and the unreacted, and therefore enantiomerically enriched, alcohol. These two compounds can then be separated by conventional methods like chromatography.

| Enzyme | Acyl Donor | Solvent | Key Findings |

| Novozym 435 (Candida antarctica lipase B) | Lauric Acid | Toluene (B28343) | Achieved 95% enantiomeric excess of the (S)-enantiomer. nih.gov |

| Novozym 435 (Candida antarctica lipase B) | Vinyl Acetate | n-hexane | High conversion and enantiomeric excess were obtained. nih.gov |

| Cutinase (Fusarium sp.) | Vinyl Acetate | Hexane | Resulted in significant conversion and enantiomeric excess. nih.gov |

Chemical kinetic resolution utilizes chiral chemical catalysts to achieve the same differential reaction rates between enantiomers. A variety of synthetic catalysts have been developed for this purpose.

For instance, the kinetic resolution of secondary alcohols, including benzylic alcohols like 1-phenylethanol (B42297), can be achieved through transfer hydrogenation catalyzed by a chiral ruthenium complex. wikipedia.org In this process, one enantiomer of the alcohol is preferentially oxidized to the corresponding ketone, leaving the unreacted alcohol enriched in the other enantiomer. For example, using an (S,S) enantiomer of the catalyst can result in the production of highly enantioenriched (R)-1-phenylethanol. wikipedia.org

Another approach involves enantioselective acylation using a chiral catalyst. These catalysts can selectively promote the acylation of one enantiomer of a racemic alcohol, allowing for the separation of the resulting ester from the unreacted alcohol.

Kinetic Resolution Methods

Chromatographic Enantioseparation

The separation of enantiomers, or enantioseparation, is a critical process in the synthesis and analysis of chiral compounds like 1-phenyl-2-propanol. Chromatographic techniques are paramount in this field, offering high-resolution separation of racemic mixtures into their individual (R) and (S) forms. These methods rely on the differential interaction of enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP), leading to different retention times and subsequent separation.

Chiral High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analytical and preparative separation of enantiomers. By employing a chiral stationary phase, racemic 1-phenyl-2-propanol can be resolved with high efficiency and precision. The selection of the appropriate CSP and the optimization of the mobile phase are crucial for achieving successful separation.

Chiral Stationary Phases (CSPs) are the heart of chiral HPLC separations. Polysaccharide-based CSPs, derived from cellulose (B213188) and amylose (B160209), are among the most widely used due to their broad enantiorecognition capabilities windows.net. These polymers are often derivatized, for instance with phenylcarbamates, to enhance their chiral recognition abilities phenomenex.com. The helical structure of the derivatized polysaccharide creates chiral grooves and cavities where enantiomers can interact through a combination of hydrogen bonding, dipole-dipole, and π-π interactions, leading to differential retention phenomenex.com.

Cellulose and Amylose Derivatives : Commercial columns like Chiralpak® and Lux® are based on derivatized cellulose or amylose coated or immobilized on a silica (B1680970) support windows.netnih.gov. Chiralpak® IA features an amylose tris(3,5-dimethylphenylcarbamate) selector, while Chiralpak® IB uses a cellulose tris(3,5-dimethylphenylcarbamate) selector chiraltech.com. Immobilized versions of these phases (e.g., Chiralpak IA, IB, IC) offer enhanced robustness and are compatible with a wider range of organic solvents compared to their coated counterparts, expanding the possibilities for method development chiraltech.com. Research has demonstrated the successful HPLC separation of racemic 1-phenyl-2-propanol using columns packed with chiral covalent organic frameworks (CCOFs), employing a mobile phase of hexane/isopropyl alcohol researchgate.netresearchgate.net.

Quinidine (B1679956) Carbamate (B1207046) : Quinine and quinidine carbamate-based CSPs represent another class of selectors. These are known as "brush-type" CSPs and operate based on hydrogen bonding, π-π interactions, and dipole-dipole interactions between the analyte and the carbamoylated alkaloid selector. A study on the separation of phenylpropanol analogs on a silica-bonded quinidine carbamate CSP achieved selectivity factors (α) in the range of 1.07–1.09 using mobile phases containing ethyl acetate as a polar modifier nih.gov.

| Chiral Stationary Phase | Mobile Phase | Flow Rate | Reference |

|---|---|---|---|

| CCOF 5 and CCOF 6 | Hexane/Isopropyl Alcohol (90:1, v/v) | 0.2 mL/min | researchgate.net |

| CCOF 5 and CCOF 6 | Hexane/Isopropyl Alcohol (99:1, v/v) | 0.2 mL/min | researchgate.net |

For polysaccharide-based CSPs, normal-phase chromatography is common, typically using mixtures of an alkane (like hexane) and an alcohol (like 2-propanol or ethanol) csfarmacie.cz. The alcohol acts as a polar modifier, and its concentration is a key factor in controlling the retention and resolution of enantiomers. A lower concentration of the alcohol modifier generally leads to stronger retention and often improves selectivity, as demonstrated by the use of hexane/isopropyl alcohol ratios of 90:1 and 99:1 for separating 1-phenyl-2-propanol researchgate.netresearchgate.net.

The choice of organic solvents can alter the selectivity of the CSP csfarmacie.cz. Buffers and additives can also be incorporated to improve peak shape and solubility phenomenex.com. The ultimate goal of optimization is to achieve baseline separation (Resolution, Rs > 1.5) in the shortest possible time.

Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination

Chiral Gas Chromatography (GC) is a powerful and highly sensitive technique for determining the optical purity or enantiomeric excess (ee) of volatile chiral compounds mdpi.com. The separation is achieved using a capillary column coated with a chiral stationary phase. Derivatized cyclodextrins are the most common CSPs used in chiral GC, creating a chiral environment that allows for the separation of enantiomers gcms.cz.

The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram libretexts.org. The formula used is: ee (%) = |(Area R - Area S) / (Area R + Area S)| × 100

| Parameter | Condition |

|---|---|

| Column | Astec® CHIRALDEX™ B-PM (30 m x 0.25 mm I.D., 0.12 μm) |

| Oven Temperature | 120 °C (Isothermal) |

| Injector Temperature | 250 °C |

| Detector | FID, 250 °C |

| Carrier Gas | Helium, 24 psi |

| Peak Identification | Peak 1: (R)-(+)-1-phenylethanol, Peak 2: (S)-(-)-1-phenylethanol |

Supercritical Fluid Chromatography (SFC) for Enantiomer Separation

Supercritical Fluid Chromatography (SFC) has emerged as a significant alternative to HPLC for chiral separations, offering advantages in speed, efficiency, and environmental friendliness chromatographyonline.comchromatographyonline.com. The technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the main component of the mobile phase chromatographyonline.com. The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates and faster analyses compared to HPLC chromatographyonline.com.

Polysaccharide-based CSPs are widely used in SFC and have shown excellent performance fagg-afmps.be. To modulate analyte retention and selectivity, organic modifiers such as methanol (B129727), ethanol, or 2-propanol are added to the CO2 mobile phase fagg-afmps.be. Studies on the separation of 1-phenyl-1-propanol (B1198777), a close analog to 1-phenyl-2-propanol, on a cellulose-based Chiralcel-OD column demonstrated the effectiveness of SFC. The research showed that parameters such as modifier concentration, pressure, and temperature significantly affect the separation, with higher resolution observed at lower temperatures (30°C vs. 40°C) nih.gov. The use of additives in the mobile phase can also significantly improve the enantioseparation and peak shape of various compounds in SFC europeanpharmaceuticalreview.com.

| Parameter | Condition | Reference |

|---|---|---|

| Chiral Stationary Phase | Chiralcel-OD (cellulose tris(3,5-dimethylphenylcarbamate) on silica) | nih.govnih.gov |

| Mobile Phase | Supercritical CO2 with Methanol modifier (1-5% w/w) | nih.gov |

| Temperature | 30 °C | nih.govnih.gov |

| Pressure | 125-185 bar | nih.gov |

Stereochemical Investigations and Mechanistic Studies of R 1 Phenyl 2 Propanol Transformations

Walden Inversion and Stereochemical Inversion Mechanisms in Nucleophilic Substitution

The phenomenon of Walden inversion, the inversion of a stereogenic center in a chiral molecule during a chemical reaction, is a cornerstone of stereochemistry. wikipedia.org Investigations into nucleophilic substitution reactions of (R)-1-phenyl-2-propanol and its derivatives have been instrumental in understanding these inversion mechanisms.

A classic example involves a Walden cycle that interconverts the (+) and (–) enantiomers of 1-phenyl-2-propanol (B48451). pressbooks.pub This three-step reaction sequence helps to pinpoint where the inversion of configuration occurs.

Step 1: Tosylate Formation The reaction of (+)-1-phenyl-2-propanol with p-toluenesulfonyl chloride (TosCl) in pyridine (B92270) forms a tosylate. This step proceeds with retention of configuration because the C–O bond at the chiral center is not broken; the reaction occurs at the O–H bond of the alcohol. pressbooks.publibretexts.org

Step 2: Nucleophilic Substitution The resulting tosylate is then treated with an acetate (B1210297) ion as the nucleophile. This is an S(_N)2 reaction where the acetate ion attacks the carbon atom bonded to the tosylate group, which acts as the leaving group. This backside attack leads to an inversion of the stereochemical configuration. wikipedia.orgpressbooks.pubblogspot.com

Step 3: Hydrolysis Cleavage of the acetate group with a hydroxide (B78521) ion regenerates an alcohol, but with the opposite configuration to the starting material. This step also proceeds with retention of configuration as the C–O bond at the chiral center remains intact. pressbooks.pub

This series of reactions demonstrates that the nucleophilic substitution step is responsible for the inversion of stereochemistry, a key characteristic of the S(_N)2 mechanism. libretexts.orgblogspot.com

Influence of the Chiral Center on Reaction Pathways and Selectivity

The chiral center in this compound significantly influences the pathways and selectivity of its reactions. The spatial arrangement of the substituents around the chiral carbon dictates the accessibility of the reaction center to incoming reagents, leading to stereoselectivity.

In enzymatic reactions, the chirality of the substrate is crucial for the stereospecificity of the outcome. For instance, the oxidation of racemic 1-phenyl-1,2-propanediol by microorganisms can be highly enantioselective. Baker's yeast, for example, preferentially oxidizes the (1R,2S)-enantiomer, allowing for the kinetic resolution of the racemic mixture to obtain the (1S,2R)-enantiomer in high enantiomeric excess. researchgate.net This selectivity is a direct consequence of the specific interactions between the chiral substrate and the active site of the enzyme.

The presence of the phenyl group and its proximity to the chiral center also play a role. The bulky phenyl ring can create steric hindrance, directing the approach of a nucleophile or reagent to the less hindered face of the molecule. This steric influence is a key factor in determining the stereochemical outcome of reactions at or near the chiral center.

Computational Chemistry and Molecular Modeling of Conformational Structures

Computational chemistry provides powerful tools to investigate the conformational landscape and stability of molecules like this compound. These studies offer insights into the preferred three-dimensional structures and the subtle intramolecular interactions that govern them.

Ab initio Optimizations and Single-Point Calculations (e.g., MP2/6-31G*, MP2/6-311++G**)

Ab initio calculations, which are based on first principles of quantum mechanics, are used to determine the optimized geometries and relative energies of different conformers. For 1-phenyl-2-propanol, these calculations have been performed using methods such as Møller-Plesset perturbation theory (MP2) with basis sets like 6-31G* and 6-311++G**. nih.govresearchgate.net

These computational approaches have identified the most stable conformation of 1-phenyl-2-propanol. scispace.com Single-point energy calculations at a higher level of theory (e.g., MP2/6-311++G**) on geometries optimized at a lower level (e.g., MP2/6-31G*) are often employed to obtain more accurate energy values. nih.govresearchgate.net

Conformational Analysis and Energy Profiles (e.g., gauche conformers, torsional angles)

Conformational analysis involves studying the different spatial arrangements of atoms that result from rotation around single bonds. chemistrysteps.com For 1-phenyl-2-propanol, rotations around the C1-C2 and C2-O bonds give rise to several possible conformers, often described by their torsional angles. researchgate.net

Computational studies have revealed that the most stable conformation is a gauche arrangement where the phenyl and hydroxyl groups are positioned at a dihedral angle of approximately 60 degrees to each other. researchgate.netscispace.com This preference is in contrast to what might be expected based solely on steric hindrance, which would favor an anti conformation. The energy profile as a function of the torsional angles can be calculated to determine the energy barriers between different conformations. youtube.comlumenlearning.com

Calculated Conformational Data for 1-Phenyl-2-propanol

| Conformer | Torsional Angle (Cφ-C1-C2-O) | Relative Energy (kJ/mol) | Key Feature |

|---|---|---|---|

| gg′ | ~60° | 0.00 | Most stable, stabilized by OH-π interaction |

| g′g | ~-60° | Higher | Less stable gauche conformer |

| anti | ~180° | Higher | Sterically less hindered but lacks stabilizing interactions |

Weak Hydrogen-Bonding Interactions in Molecular Stability (e.g., OH-π, CH-π)

The stability of the preferred gauche conformer of 1-phenyl-2-propanol is attributed to weak intramolecular hydrogen-bonding interactions. Specifically, an OH-π interaction occurs between the hydroxyl group's hydrogen atom and the electron-rich π-system of the phenyl ring. nih.govresearchgate.netscispace.com

Mechanistic Elucidation of Oxidation and Reduction Reactions

The oxidation and reduction of this compound and related compounds have been studied to understand the underlying reaction mechanisms. These transformations are often stereoselective, and the mechanisms can involve various intermediates.

Oxidation: The oxidation of secondary alcohols like 1-phenyl-2-propanol can yield the corresponding ketone, 1-phenyl-2-propanone. Mechanistic studies of phenol (B47542) oxidation suggest that these reactions can proceed through a hydrogen atom transfer (HAT) mechanism. semanticscholar.org In the context of enzymatic oxidations, the reaction is highly dependent on the specific enzyme and its active site. For example, some microorganisms can selectively oxidize one enantiomer over the other, a process that is valuable for kinetic resolution. researchgate.net

Reduction: The reduction of the corresponding ketone, 1-phenyl-2-propanone, can produce 1-phenyl-2-propanol. The stereochemical outcome of this reduction is highly dependent on the reducing agent and reaction conditions. For instance, the hydrogenation of (R)-1-hydroxy-1-phenyl-2-propanone over a platinum catalyst has been investigated to understand the reaction mechanism and the origin of stereoselectivity. researchgate.net Density functional theory (DFT) calculations have been used to model the adsorption of the reactant on the catalyst surface and to investigate the energy profiles of different reaction pathways. researchgate.net These studies help in designing catalysts that can favor the formation of a specific enantiomer.

Structure-Activity Relationships (SAR) in Derivatization and Transformation

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound influences its reactivity and behavior in chemical transformations. By modifying the phenyl ring or the propanol (B110389) side chain, it is possible to systematically alter the molecule's electronic and steric properties, thereby controlling the outcome of various reactions.

Influence of Phenyl Ring Substituents

The reactivity of the aromatic phenyl ring in this compound is significantly influenced by the nature of substituents attached to it. These substituents can alter the electron density of the ring, which is a critical factor in electrophilic aromatic substitution reactions. The effects of these substituents are primarily governed by a combination of inductive and resonance effects.

Inductive Effect : This is an electronic effect due to the polarization of σ (sigma) bonds within a molecule. Electronegative atoms tend to withdraw electron density, while alkyl groups tend to donate it.

Resonance Effect : This involves the delocalization of π (pi) electrons through the p-orbital system of the aromatic ring. This effect can either donate or withdraw electron density, depending on the substituent.

Substituents are generally classified into two main categories:

Activating Groups : These groups donate electron density to the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. They stabilize the carbocation intermediate (arenium ion) formed during the reaction. Such groups typically direct incoming electrophiles to the ortho and para positions. Examples include hydroxyl (-OH), alkoxy (-OR), and alkyl (-R) groups. libretexts.org

Deactivating Groups : These groups withdraw electron density from the benzene ring, making it less nucleophilic and less reactive towards electrophiles. They destabilize the carbocation intermediate. Most deactivating groups direct incoming electrophiles to the meta position. libretexts.org Halogens are an exception; they are deactivating due to their strong inductive effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. libretexts.org

The following table summarizes the directing effects of various common substituents on the phenyl ring.

| Substituent Group | Chemical Formula | Classification | Directing Effect | Primary Electronic Effect |

| Hydroxyl | -OH | Activating | Ortho, Para | Resonance Donation |

| Alkoxy | -OR | Activating | Ortho, Para | Resonance Donation |

| Alkyl | -R | Activating | Ortho, Para | Inductive Donation |

| Amino | -NH2 | Strongly Activating | Ortho, Para | Resonance Donation |

| Halogens | -F, -Cl, -Br, -I | Deactivating | Ortho, Para | Inductive Withdrawal |

| Nitro | -NO2 | Strongly Deactivating | Meta | Resonance & Inductive Withdrawal |

| Carbonyl (Ketone) | -COR | Deactivating | Meta | Resonance & Inductive Withdrawal |

| Cyano | -CN | Deactivating | Meta | Resonance & Inductive Withdrawal |

Influence of Side-Chain Modifications

Modifications to the 2-propanol side chain of this compound primarily involve reactions of the secondary hydroxyl (-OH) group and transformations related to the chiral center at the C2 position.

The stereochemistry of the hydroxyl group is a critical factor in determining the molecule's interaction with other chiral molecules or catalysts. For instance, in enzymatic reactions, the catalytic efficiency can be highly dependent on the stereochemical configuration of the alcohol. Studies on similar chiral benzylic alcohols have shown that enzymes can exhibit high stereoselectivity, preferentially acting on one enantiomer over the other. nih.gov

Key transformations involving the side chain include:

Oxidation : The secondary alcohol can be oxidized to the corresponding ketone, 1-phenyl-2-propanone (phenylacetone). The choice of oxidizing agent and reaction conditions can be crucial to avoid over-oxidation or side reactions. The presence of substituents on the phenyl ring can influence the rate of this oxidation; electron-donating groups can facilitate oxidation, while electron-withdrawing groups may hinder it.

Esterification and Etherification : The hydroxyl group can be converted into an ester or an ether. These derivatizations can alter the molecule's polarity, solubility, and subsequent reactivity. The steric bulk of both the acylating/alkylating agent and any substituents on the phenyl ring can affect the rate and yield of these reactions.

| Transformation | Structural Feature | Effect on Reactivity/Selectivity | Example Product |

| Oxidation | Secondary Alcohol (-CH(OH)CH3) | Can be converted to a ketone. Rate is influenced by phenyl ring substituents. | 1-Phenyl-2-propanone |

| Esterification | Hydroxyl Group (-OH) | Reacts with carboxylic acids or their derivatives. Steric hindrance can slow the reaction. | (R)-1-phenylpropan-2-yl acetate |

| Stereoselective Reactions | Chiral Center (C2) | The (R)-configuration dictates the stereochemical outcome in reactions with chiral reagents or catalysts. | Formation of diastereomeric products |

By carefully selecting substituents and reaction conditions, the transformation of this compound can be precisely controlled to yield desired derivatives with specific chemical and stereochemical properties.

Analytical Methodologies for Characterization and Enantiomeric Purity Assessment

Spectroscopic Techniques for Structural and Conformational Analysis

The precise characterization of (R)-1-Phenyl-2-propanol, including its three-dimensional structure, conformational preferences, and enantiomeric purity, relies on a suite of advanced analytical methodologies. Spectroscopic techniques are central to this process, providing detailed information from the molecular to the atomic level.

Rotational Spectroscopy (e.g., Fourier-Transform Microwave Spectroscopy)

Rotational spectroscopy is a high-resolution technique that probes the quantized rotational energy levels of molecules in the gas phase. ifpan.edu.pl By precisely measuring the frequencies of transitions between these levels, highly accurate information about the molecule's geometry, moments of inertia, and intramolecular interactions can be obtained. ifpan.edu.pl

The rotational spectrum of 1-phenyl-2-propanol (B48451) has been investigated using Fourier-transform microwave (FTMW) spectroscopy. nih.govresearchgate.netnist.gov In a study by Tubergen et al., the microwave spectrum was recorded in the frequency range of 11 to 24 GHz. nih.govresearchgate.netnist.gov Despite the potential for multiple conformations due to rotations around the C-C bonds, only a single conformational isomer was observed experimentally for 1-phenyl-2-propanol. nih.govresearchgate.netnist.gov

The assignment of the observed spectral lines to specific rotational transitions (defined by the quantum numbers J, Ka, and Kc for an asymmetric top molecule) was aided by theoretical calculations. Ab initio optimizations were used to model the structures and predict the moments of inertia for various possible conformers. nih.govresearchgate.netnist.gov The experimentally observed spectrum was then matched to the lowest energy conformation predicted by these models, which was found to be stabilized by a weak O-H•••π hydrogen bond. nih.govresearchgate.net

The analysis of the assigned rotational transitions allows for the determination of the molecule's rotational constants (A, B, and C), which are inversely proportional to the principal moments of inertia. fiu.edu For the observed conformer of 1-phenyl-2-propanol, these constants were precisely determined.

As molecules are not perfectly rigid rotors, they experience centrifugal distortion when they rotate, especially at higher rotational speeds. fiu.eduiac.es This effect causes a slight change in the bond lengths and angles, and consequently, the moments of inertia. fiu.edu This non-rigidity is accounted for in the spectral analysis by including centrifugal distortion constants in the Hamiltonian used to fit the spectrum. caltech.edu For 1-phenyl-2-propanol, quartic centrifugal distortion constants were fit to the transition frequencies using specialized software like SPFIT. researchgate.net

| Spectroscopic Parameter | Description |

| Rotational Constants (A, B, C) | Determined from the frequencies of rotational transitions; inversely related to the principal moments of inertia and define the molecular geometry. |

| Centrifugal Distortion Constants (e.g., DJ, DJK) | Correct for the non-rigid nature of the molecule, accounting for the slight stretching of bonds at higher rotational energies. caltech.edu |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of specific nuclei, primarily 1H (protons) and 13C. slideshare.netslideshare.net The number of signals, their locations (chemical shifts), their intensities, and their splitting patterns (multiplicities) all contribute to a detailed structural map of the molecule. slideshare.net

For this compound, 1H NMR provides a distinct signature. The protons of the phenyl group typically appear as a multiplet in the aromatic region of the spectrum. The methine proton (CH-OH), the methylene (B1212753) protons (CH2), and the methyl protons (CH3) each produce separate signals. The chemical shift of the methine proton is influenced by the adjacent hydroxyl group, while the diastereotopic methylene protons can exhibit complex splitting patterns due to their different chemical environments. chegg.compharmacy180.com

13C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. chemicalbook.com Each chemically distinct carbon atom in this compound gives rise to a separate signal, allowing for confirmation of the number and types of carbon atoms present.

| 1H NMR Signal | Approximate Chemical Shift (ppm) | Multiplicity | Corresponding Protons |

| Phenyl | ~7.2-7.4 | Multiplet | C6H5 |

| Methine | ~4.1 | Multiplet | CH-OH |

| Methylene | ~2.6-2.8 | Multiplet | CH2 |

| Hydroxyl | Variable | Singlet (broad) | OH |

| Methyl | ~1.2 | Doublet | CH3 |

Note: Exact chemical shifts and multiplicities can vary depending on the solvent and instrument.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Confirmation

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. ucdavis.edu The technique is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb the frequencies that correspond to their natural vibrational modes. vscht.cz

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. The presence of the hydroxyl (-OH) group is indicated by a strong, broad absorption band typically in the region of 3200-3600 cm-1. libretexts.org The broadness of this peak is due to intermolecular hydrogen bonding. libretexts.org The aromatic phenyl group gives rise to several absorptions, including C-H stretching vibrations just above 3000 cm-1 and C=C stretching vibrations in the 1450-1600 cm-1 region. vscht.czlibretexts.org Absorptions corresponding to aliphatic C-H stretching from the propyl side chain are observed just below 3000 cm-1. vscht.cz

| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm-1) |

| O-H Stretch | Alcohol | 3200 - 3600 (Broad) |

| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | Propyl Chain | 2850 - 3000 |

| Aromatic C=C Stretch | Phenyl Ring | 1450 - 1600 |

| C-O Stretch | Alcohol | 1000 - 1260 |

Mass Spectrometry for Molecular Fragmentation and Enantiomeric Excess Determination (e.g., ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. In electron ionization (EI) mode, the molecule is fragmented in a predictable manner, creating a unique fragmentation pattern that can be used as a molecular fingerprint. The mass spectrum of 1-phenyl-2-propanol shows a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions. massbank.eu A prominent fragment often observed is at m/z 91, corresponding to the stable tropylium (B1234903) cation (C7H7+), formed by rearrangement and cleavage of the benzyl (B1604629) group. massbank.eu

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that can be used for the quantitative determination of enantiomeric excess (ee). scripps.edu This method typically involves the derivatization of the chiral analyte with a "mass-tagged" chiral reagent. scripps.eduamericanlaboratory.com An equimolar mixture of two pseudo-enantiomeric derivatizing agents, which differ in mass, is reacted with the chiral alcohol. This reaction forms two diastereomeric products that have different masses and can be distinguished by the mass spectrometer. scripps.edu Due to kinetic resolution, the two enantiomers of the alcohol will react at slightly different rates with the derivatizing agents. The relative intensities of the resulting mass-tagged product ions in the ESI-MS spectrum can then be correlated to the enantiomeric excess of the original this compound sample. scripps.edu

| Ion (m/z) | Identity | Significance |

| 136 | [M]+ | Molecular Ion |

| 92 | [C7H8]+• | Common fragment from benzyl compounds |

| 91 | [C7H7]+ | Tropylium ion, a characteristic fragment |

| 45 | [C2H5O]+ | Fragment from the propanol (B110389) side chain |

Note: Fragmentation data based on typical Electron Ionization (EI) mass spectra. massbank.eu

Quantitative Determination of Enantiomeric Excess (ee)

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org It is defined as the absolute difference between the mole fractions of the R and S enantiomers and is typically expressed as a percentage. wikipedia.org A racemic mixture has an ee of 0%, whereas a pure enantiomer has an ee of 100%. wikipedia.org

Chiral chromatography is a primary method for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for resolving enantiomers of 1-Phenyl-2-propanol. The separation is achieved by using columns packed with a chiral stationary phase. For instance, a Shiseido Ceramospher Chiral RU-1 column has been successfully used to separate the R and S isomers of 1-Phenyl-2-propanol. tandfonline.com In another example, covalent organic framework (COF)-based packed columns demonstrated the ability to separate racemic 1-phenyl-2-propanol using a hexane/isopropyl alcohol mobile phase. researchgate.netresearchgate.net The choice of mobile phase and flow rate are critical parameters that are optimized to achieve baseline separation (Resolution, Rs ≥ 1.5). nih.gov Detection is commonly performed using a UV detector at a wavelength where the phenyl group shows strong absorbance, such as 254 nm. tandfonline.com The enantiomeric excess is calculated from the peak area ratio of the two enantiomers in the chromatogram. tandfonline.com

Gas Chromatography (GC): Chiral GC is particularly suitable for volatile compounds. The separation is accomplished using capillary columns coated with a chiral stationary phase, often based on derivatized cyclodextrins. gcms.cz These CSPs create a chiral environment within the column, allowing for the differential interaction and separation of enantiomers. gcms.cz The selection of the specific cyclodextrin (B1172386) derivative can influence the selectivity and resolution of the separation.

Table 1: Examples of Chiral Chromatography Conditions for 1-Phenyl-2-propanol

| Technique | Column Type | Mobile Phase / Carrier Gas | Detector |

|---|---|---|---|

| HPLC | Shiseido Ceramospher Chiral RU-1 | Methanol (B129727) | UV (254 nm) tandfonline.com |

| HPLC | Covalent Organic Framework (COF) | Hexane/Isopropyl Alcohol researchgate.netresearchgate.net | UV |

| GC | Derivatized Cyclodextrin | Hydrogen or Helium | FID |

Polarimetry is a non-destructive technique that measures the rotation of plane-polarized light as it passes through a solution containing a chiral compound. anton-paar.com Each enantiomer of a chiral molecule rotates the plane of polarized light by an equal amount but in opposite directions. youtube.com The measured angle of rotation (α) is used to calculate the specific rotation ([α]), a characteristic physical property of a pure enantiomer under specific conditions (temperature, wavelength, solvent, concentration, and path length). anton-paar.comuvic.ca

The relationship is given by the formula: [α] = α / (l * c) Where:

α is the observed optical rotation in degrees.

l is the path length of the sample cell in decimeters (dm). libretexts.org

c is the concentration of the sample in grams per milliliter (g/mL). uvic.ca

For a mixture of enantiomers, the observed rotation is directly proportional to the enantiomeric excess. youtube.com The optical purity, which is often used interchangeably with enantiomeric excess, can be determined by comparing the specific rotation of the sample to the specific rotation of the pure enantiomer: wikipedia.org

Optical Purity (%) = ([α]observed / [α]max) * 100

Where [α]max is the specific rotation of the pure enantiomer. This method provides a value for the bulk sample but does not separate the enantiomers. anton-paar.com

In fields like drug discovery and catalyst development, the rapid determination of enantiomeric excess for a large number of samples is essential. americanlaboratory.comnih.gov High-throughput screening (HTS) methods have been developed to meet this demand. americanlaboratory.com

Mass Spectrometry (MS): ESI-MS (Electrospray Ionization Mass Spectrometry) can be used for HTS of enantiomeric excess. This often involves derivatizing the enantiomers with mass-tagged pseudoenantiomeric auxiliaries, allowing for their differentiation and quantification by mass spectrometry. americanlaboratory.com

FTIR Spectroscopy: A method utilizing Fourier Transform Infrared (FTIR) spectroscopy for measuring enantiomeric purity has been developed. It is based on using pseudo-enantiomers that are labeled with isotopes (e.g., ¹³C), allowing for their distinct detection and quantification. nih.gov This technique can be adapted for HTS systems, enabling the analysis of up to 10,000 samples per day. nih.gov

Fluorescence-Based Assays: Sensitive and robust fluorescence-based assays are available for determining ee. These methods often rely on the dynamic self-assembly of the analyte enantiomers with other chiral components to form diastereomeric complexes that exhibit distinct fluorescence properties. nih.gov The differential fluorescence can be measured using an automated plate reader, making the process rapid and suitable for screening large libraries of compounds. nih.gov

Circular Dichroism (CD) Spectroscopy: CD-based assays can be adapted for high-throughput ee determination using a CD plate reader and 96-well plates. This method allows for the rapid screening of multiple samples. rsc.org

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization is a chemical modification process used to convert an analyte into a new compound with properties that are more suitable for a specific analytical method. actascientific.com For this compound, derivatization can improve volatility for GC analysis, enhance detector response, and improve chromatographic separation. gcms.czresearchgate.net

Derivatization can be performed either before (pre-column) or after (post-column) the chromatographic separation.

Pre-column Derivatization: In this approach, the analyte is derivatized before being injected into the chromatograph. academicjournals.org This is the most common method and is used to increase analyte stability, improve separation characteristics, and enhance detectability. actascientific.com For example, reacting this compound with a chiral derivatizing agent creates a pair of diastereomers, which can then be separated on a standard, non-chiral column. bham.ac.uk

Post-column Derivatization: Here, the derivatization reaction occurs after the analytes have been separated on the column but before they reach the detector. creative-proteomics.com This technique is primarily used to enhance the detection of analytes that are difficult to detect in their original form. actascientific.com It is a powerful tool for improving the sensitivity and selectivity of an analysis without altering the initial chromatographic separation. actascientific.com

The choice of derivatizing reagent depends on the functional group of the analyte and the analytical goal. gcms.cz For this compound, the hydroxyl (-OH) group is the primary site for derivatization.

Acylating Reagents: Reagents like Acetic Anhydride (B1165640) or trifluoroacetic anhydride (TFAA) react with the hydroxyl group to form esters. This process, known as acylation, can increase the volatility of the alcohol, making it more suitable for GC analysis. gcms.cz

Chiral Derivatizing Agents (CDAs): These are enantiomerically pure reagents that react with both enantiomers of a racemic or scalemic mixture to form diastereomers. Since diastereomers have different physical properties, they can be separated using conventional, achiral chromatography (both GC and HPLC). bham.ac.uk An example of a CDA is (-)-α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA). actascientific.com

Silylating Reagents: Reagents such as N,O-Bis(trimethylsilyl)acetamide (BSA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. gcms.cz This increases the volatility and thermal stability of the analyte for GC analysis.

Reagents for Enhanced Detection: To improve detection limits, especially in HPLC, reagents that introduce a chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection) can be used. mdpi.comlibretexts.org For example, reacting the hydroxyl group with a reagent containing a highly conjugated aromatic system can significantly increase its UV absorbance. libretexts.org

Table 2: Common Derivatization Reagents for Alcohols

| Reagent Class | Example Reagent | Purpose |

|---|---|---|

| Acylating Agents | Acetic Anhydride | Increases volatility for GC. gcms.cz |

| Chiral Derivatizing Agents | (-)-α-Methoxy-α-trifluoromethylphenyl Acetic Acid (MTPA) | Forms diastereomers for separation on achiral columns. actascientific.com |

| Silylating Agents | N,O-Bis(trimethylsilyl)acetamide (BSA) | Increases volatility and thermal stability for GC. gcms.cz |

| UV/Fluorescence Tagging | Benzoyl Chloride | Introduces a chromophore for enhanced UV detection in HPLC. libretexts.org |

Impact of Derivatization on Analyte Volatility, Stability, and Detectability

Derivatization is a critical preparatory step in the analytical methodology for this compound, involving the chemical modification of the analyte to enhance its suitability for separation and detection. The primary target for derivatization in this compound is the secondary hydroxyl (-OH) group. This functional group, while defining the molecule's chemical properties, can impede effective analysis, particularly in gas chromatography (GC) and high-performance liquid chromatography (HPLC). The conversion of the hydroxyl group into a different functional group, such as an ester or an ether, profoundly impacts the analyte's physicochemical properties, namely its volatility, stability, and detectability.

Impact on Analyte Volatility

The volatility of an analyte is a crucial factor for gas chromatographic analysis. This compound, with its polar hydroxyl group, is capable of forming intermolecular hydrogen bonds. This results in a relatively high boiling point (211-213 °C at atmospheric pressure) and can lead to poor peak shape (tailing) and potential thermal degradation in the GC injector or column.

Derivatization mitigates these issues by replacing the active hydrogen of the hydroxyl group with a non-polar functional group, thereby reducing polarity and preventing hydrogen bonding. This transformation increases the analyte's volatility, making it more amenable to GC analysis. Common derivatization strategies to enhance volatility include:

Acylation: This involves reacting the alcohol with an acylating agent, such as an acid anhydride (e.g., acetic anhydride, trifluoroacetic anhydride) or an acyl chloride (e.g., benzoyl chloride), to form an ester. Acylation reduces polarity and can significantly improve the separation of chiral compounds. science.gov For instance, conversion to acetate (B1210297) or trifluoroacetate (B77799) esters enhances volatility for GC analysis. science.gov